molecular formula C15H22N2O2 B13714723 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine

4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine

Cat. No.: B13714723
M. Wt: 262.35 g/mol
InChI Key: QCZVDUDDMVEXLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of ethyl, methyl, and nitrophenyl groups can influence its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine

InChI

InChI=1S/C15H22N2O2/c1-4-15(3)8-10-16(11-9-15)14-12(2)6-5-7-13(14)17(18)19/h5-7H,4,8-11H2,1-3H3

InChI Key

QCZVDUDDMVEXLT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C)C

Origin of Product

United States

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